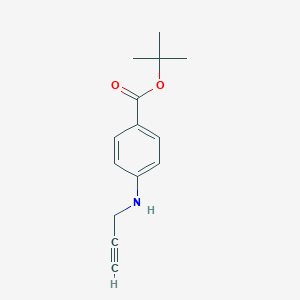

Tert-butyl 4-(2-propynylamino)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-(prop-2-ynylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-5-10-15-12-8-6-11(7-9-12)13(16)17-14(2,3)4/h1,6-9,15H,10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHCOTTZGIWYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435345 | |

| Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112888-76-3 | |

| Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 4 2 Propynylamino Benzoate

Established Synthetic Routes for Aryl Esters and Propargylamines

The structure of Tert-butyl 4-(2-propynylamino)benzoate incorporates two key functional motifs: a tert-butyl aryl ester and an aromatic propargylamine (B41283). The synthesis of the target compound can be understood by first examining the established methods for creating these individual components.

Esterification Reactions for tert-Butyl Benzoate (B1203000) Moieties

The formation of a tert-butyl ester from a carboxylic acid, such as 4-aminobenzoic acid, is a common transformation in organic synthesis. The bulky tert-butyl group often serves as a protecting group for the carboxylic acid, as it can be cleaved under specific acidic conditions. organic-chemistry.org Several methods are available for this esterification.

One of the most traditional methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of an alcohol (in this case, tert-butanol) in the presence of a strong acid catalyst like sulfuric acid. asm.orgchegg.com Due to the tertiary nature of tert-butanol, this reaction proceeds via a stable tert-butyl carbocation intermediate.

Alternative methods have been developed to improve yields and simplify conditions. For instance, various carboxylic acids can be converted into their tert-butyl esters in high yields by reacting them with tert-butyl acetate (B1210297) in the presence of a catalytic amount of a strong acid, such as bis(trifluoromethanesulfonyl)imide. organic-chemistry.org Transesterification is another viable route, where an existing ester, like ethyl 4-aminobenzoate (B8803810), is reacted with a different alcohol under catalytic conditions to exchange the alkyl group. google.com

| Esterification Method | Reagents | Key Features |

| Fischer-Speier Esterification | 4-Aminobenzoic acid, tert-butanol, H₂SO₄ (catalyst) | Classic acid-catalyzed method; requires excess alcohol. asm.org |

| Tert-butyl Acetate Method | Carboxylic acid, tert-butyl acetate, Tf₂NH (catalyst) | High yields under milder conditions. organic-chemistry.org |

| Transesterification | Alkyl aminobenzoate, auxiliary alcohol, catalyst | Involves exchanging the ester's alcohol component. google.com |

Amination Strategies for Aromatic Propargylamines

Propargylamines are crucial building blocks in organic synthesis. nih.gov The synthesis of aromatic propargylamines can be achieved through several strategies. The most direct method is the N-alkylation of an aromatic amine with a propargyl halide, such as propargyl bromide or chloride. This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the propargyl halide.

A more sophisticated and widely used method is the three-component coupling reaction (A³ coupling) . sci-hub.se This reaction combines an aldehyde, an amine, and a terminal alkyne in a single pot, typically catalyzed by a transition metal salt, most commonly copper(I) halides. nih.govorganic-chemistry.org This method allows for the efficient construction of diverse propargylamines. While not a direct route to the title compound from its constituent parts, it is a fundamental strategy for forming the aromatic propargylamine substructure.

| Amination Strategy | Components | Catalyst/Conditions |

| N-Alkylation | Aromatic amine, Propargyl halide (e.g., propargyl bromide) | Base (e.g., K₂CO₃), solvent (e.g., DMF) |

| A³ Coupling | Aromatic amine, Aldehyde, Terminal Alkyne | Typically Copper (I) salts (e.g., CuBr, CuI). sci-hub.seorganic-chemistry.org |

Convergent Synthesis Approaches for the Compound

A convergent synthesis is an efficient strategy where different fragments of a target molecule are synthesized separately and then joined together in the final stages. For this compound, the most logical convergent approach involves the coupling of two key intermediates: tert-butyl 4-aminobenzoate and a propargylating agent .

The synthesis begins with the commercially available tert-butyl 4-aminobenzoate. chemrio.comnih.gov This intermediate is then reacted with a propargylating agent like propargyl bromide in the presence of a base. This reaction is a standard nucleophilic substitution where the amino group of the benzoate derivative acts as the nucleophile.

Convergent Synthesis Route:

Step 1: Preparation of Intermediate A: Tert-butyl 4-aminobenzoate . This can be synthesized via Fischer esterification of 4-aminobenzoic acid.

Step 2: Preparation of Intermediate B: Propargyl bromide (commercially available).

Step 3: Coupling of Intermediates. Tert-butyl 4-aminobenzoate is reacted with propargyl bromide in a suitable solvent like acetonitrile (B52724) or DMF with a non-nucleophilic base such as potassium carbonate or diisopropylethylamine to yield the final product, this compound.

Exploration of Protecting Group Strategies in Synthesis

In multi-step organic syntheses, protecting groups are often essential to temporarily mask a reactive functional group, preventing it from undergoing unwanted side reactions. numberanalytics.comjocpr.com

For the synthesis of this compound, the use of protecting groups might be considered under certain conditions. The terminal alkyne C-H bond is weakly acidic and can be deprotonated by strong bases, which could interfere with some reactions. To prevent this, the alkyne can be protected with a group like trimethylsilyl (B98337) (TMS) . nih.gov The TMS group is typically introduced by reacting the terminal alkyne with a silylating agent like trimethylsilyl chloride. It is stable under many reaction conditions but can be easily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com

Similarly, while the amino group is the reaction site in the proposed convergent synthesis, in alternative, more complex routes, it might need to be protected. Common amine protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) . jocpr.com However, for the direct propargylation of tert-butyl 4-aminobenzoate, protection of the amine is not necessary as its reactivity is desired.

Catalytic Methods in Compound Preparation

Catalysis, particularly using transition metals, offers powerful tools for forming carbon-nitrogen and carbon-carbon bonds, which are central to the synthesis of this compound.

Transition Metal-Catalyzed Couplings

Transition metal-catalyzed cross-coupling reactions provide an alternative and highly efficient convergent strategy for synthesizing the target compound.

The Buchwald-Hartwig amination is a prominent method for forming aryl C-N bonds. This reaction could be used to couple an aryl halide or triflate with an amine in the presence of a palladium catalyst. To synthesize this compound, this would involve reacting tert-butyl 4-halobenzoate (where the halogen is typically bromine or iodine) with propargylamine . The reaction requires a palladium source (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP or Xantphos), and a base.

Another relevant transition-metal-catalyzed reaction is the Sonogashira coupling . While typically used for C-C bond formation between an aryl halide and a terminal alkyne, it could be adapted. For example, one could couple tert-butyl 4-iodobenzoate (B1621894) with an N-protected propargylamine derivative, followed by deprotection. nih.gov

| Catalytic Method | Reactant 1 | Reactant 2 | Catalyst System (Example) |

| Buchwald-Hartwig Amination | tert-Butyl 4-bromobenzoate | Propargylamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |

| Sonogashira Coupling | tert-Butyl 4-iodobenzoate | N-Protected terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N mdpi.com |

These catalytic methods offer high efficiency and functional group tolerance, making them powerful alternatives to traditional nucleophilic substitution for the synthesis of this compound.

Base-Mediated Synthetic Transformations

The synthesis of this compound via base-mediated N-propargylation typically involves the reaction of tert-butyl 4-aminobenzoate with propargyl bromide or a related propargyl halide in the presence of a suitable base. The base plays a crucial role in deprotonating the amine nitrogen of the starting material, thereby increasing its nucleophilicity and facilitating the subsequent nucleophilic substitution reaction with the propargyl halide.

A general procedure for this transformation involves dissolving tert-butyl 4-aminobenzoate in an appropriate aprotic solvent, such as acetonitrile or dimethylformamide (DMF). A base is then added to the solution, followed by the dropwise addition of propargyl bromide. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to drive the reaction to completion.

Several bases can be employed for this transformation, with the choice often depending on the reactivity of the substrate and the desired reaction conditions. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as stronger bases such as sodium hydride (NaH). For instance, in the synthesis of related N-propargylated aniline (B41778) derivatives, sodium hydride has been effectively used in acetonitrile at low temperatures to facilitate the reaction. researchgate.net In other instances, weaker bases like potassium carbonate are sufficient, particularly when coupled with a polar aprotic solvent like DMF, which can help to solubilize the reactants and promote the reaction.

The selection of the base is critical to the success of the synthesis. Stronger bases like sodium hydride can lead to higher yields and faster reaction times but may also promote side reactions, such as the deprotonation of the terminal alkyne, leading to undesired byproducts. Milder bases like potassium carbonate offer a more controlled reaction but may require longer reaction times or higher temperatures.

A representative laboratory-scale synthesis could involve the following conditions, extrapolated from similar documented procedures for N-propargylation of anilines:

| Parameter | Condition |

| Starting Material | tert-Butyl 4-aminobenzoate |

| Reagent | Propargyl bromide |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 12-24 hours |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Upon completion of the reaction, a standard aqueous work-up is typically performed to remove the inorganic salts and any remaining base. The crude product is then extracted into an organic solvent, dried, and purified, most commonly by column chromatography on silica (B1680970) gel.

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale presents a unique set of challenges and considerations that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Optimization Parameters:

The optimization of the reaction conditions is paramount for maximizing yield and purity while minimizing costs and environmental impact. Key parameters to consider include:

Choice of Base and Stoichiometry: While strong bases may provide high conversions on a small scale, their use on a large scale can pose safety risks due to the evolution of hydrogen gas (in the case of NaH) and potential for runaway reactions. Milder, less expensive bases like potassium or sodium carbonate are often preferred for large-scale production. The stoichiometry of the base is also a critical factor; an excess is often used to ensure complete reaction, but a large excess can lead to increased waste and purification challenges.

Solvent Selection: The choice of solvent is crucial for reaction efficiency, product isolation, and process safety. While polar aprotic solvents like DMF are effective, their high boiling points and potential for decomposition at elevated temperatures can be problematic on a large scale. Alternative solvents with more favorable safety and environmental profiles should be investigated.

Temperature Control: The N-propargylation reaction is typically exothermic. Effective temperature control is essential to prevent runaway reactions and minimize the formation of impurities. On a larger scale, this requires reactors with efficient cooling systems and careful control over the rate of reagent addition.

Minimization of Di-propargylation: A common side reaction in N-alkylation of primary amines is the formation of the di-alkylated product. In this case, the formation of tert-butyl 4-(bis(2-propynyl)amino)benzoate is a potential impurity. Reaction conditions, such as the stoichiometry of the propargylating agent and the reaction temperature, must be carefully controlled to favor the desired mono-propargylated product.

Work-up and Purification: The work-up procedure needs to be scalable and efficient. This may involve optimizing extraction and washing steps to minimize solvent usage and facilitate phase separation. Purification by column chromatography, which is common in the laboratory, is often not feasible for large-scale production. Alternative purification methods such as crystallization or distillation should be developed.

Scale-Up Challenges and Mitigation Strategies:

| Challenge | Mitigation Strategy |

| Exothermicity and Heat Management | Use of jacketed reactors with efficient cooling, controlled addition of reagents, and potentially a semi-batch process to manage heat evolution. |

| Mixing and Mass Transfer | Employment of appropriate agitation systems to ensure homogeneity and efficient mass transfer, especially in heterogeneous reaction mixtures (e.g., with solid bases). |

| Safety of Propargyl Halides | Propargyl halides can be lachrymatory and toxic. Handling should be done in well-ventilated areas with appropriate personal protective equipment. The stability of propargyl bromide should also be considered, as it can be shock-sensitive. |

| Product Isolation and Purity | Development of a robust crystallization process to isolate the product in high purity, avoiding the need for chromatography. This may involve screening various solvent systems and optimizing crystallization conditions (temperature, cooling rate). |

| Waste Management | Minimizing solvent usage, recycling solvents where possible, and developing a safe and environmentally sound method for disposing of waste streams containing residual reagents and byproducts. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reactivity and Chemical Transformations of Tert Butyl 4 2 Propynylamino Benzoate

Alkyne Functional Group Reactivity

The carbon-carbon triple bond of the propargyl group is a versatile functional handle for a variety of addition and cyclization reactions.

The terminal alkyne in tert-butyl 4-(2-propynylamino)benzoate is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions and is tolerant of a wide array of functional groups, making it a powerful tool for creating complex molecules.

The general transformation involves the reaction of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting triazole ring is a stable, aromatic linker.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | Tert-butyl 4-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methylamino)benzoate |

Note: This table represents the expected outcome of a typical CuAAC reaction with this compound based on established click chemistry principles.

The alkyne moiety can undergo various hydrofunctionalization reactions, adding a hydrogen atom and a heteroatom-containing group across the triple bond.

Hydration: In the presence of a suitable catalyst, such as a mercury(II) salt or a gold or platinum complex, the alkyne can undergo hydration to form a ketone. The reaction typically proceeds via Markovnikov addition of water to form an enol intermediate, which then tautomerizes to the more stable ketone.

Hydroamination: The addition of an N-H bond across the alkyne can be achieved using various catalysts. Intramolecular hydroamination of N-propargylanilines, for instance, is a known method for the synthesis of nitrogen-containing heterocycles. While intermolecular hydroamination is also possible, intramolecular versions are often more facile.

Hydrosilylation: The addition of a silicon-hydrogen bond across the triple bond, known as hydrosilylation, can be catalyzed by transition metals like platinum, rhodium, or iridium. This reaction leads to the formation of vinylsilanes, which are versatile intermediates in organic synthesis.

The propargyl group in N-propargylanilines is a key structural motif for various transition metal-catalyzed cyclization and annulation reactions, leading to the formation of important heterocyclic scaffolds, most notably quinolines.

Palladium-Catalyzed Reactions: Palladium catalysts are effective in promoting the cyclization of N-propargylanilines to form quinoline derivatives. These reactions can proceed through various mechanisms, often involving an initial oxidative addition of a C-X bond or C-H activation, followed by carbopalladation of the alkyne and subsequent reductive elimination. In some cases, these cyclizations can be part of a cascade process, incorporating other molecules.

Gold-Catalyzed Reactions: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating the alkyne functionality towards nucleophilic attack. Intramolecular hydroarylation of N-propargylanilines catalyzed by gold provides a direct route to the synthesis of 1,2-dihydroquinolines. nih.govorganic-chemistry.orgresearchgate.netbohrium.com The reaction is believed to proceed through a π-activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the electron-rich aromatic ring.

Table 2: Representative Gold-Catalyzed Intramolecular Hydroarylation of N-Propargylanilines

| Substrate | Catalyst | Product | Yield (%) | Reference |

| N-propargyl-N-tosylaniline | [Au(I)] | N-tosyl-4-methyl-1,2-dihydroquinoline | 85 | nih.gov |

| N-propargyl-3-methoxyaniline | XPhosAuNTf₂ | 6-methoxy-4-methyltetrahydroquinoline | 87 | organic-chemistry.org |

| N-(3-phenylprop-2-yn-1-yl)aniline | JPAu(CH₃CN)SbF₆ | 4-phenylquinoline | 56 | nih.gov |

Note: This table presents data from analogous N-propargylaniline systems to illustrate the expected reactivity of this compound.

Transformations of the Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids and its reactivity is well-established.

The hydrolysis of the tert-butyl ester of this compound to the corresponding carboxylic acid can be achieved under acidic conditions. Aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl esters, offering a mild and environmentally benign method. organic-chemistry.org Alternatively, hazardous reagents like sodium hydride in DMF have been used, though safer and simpler methods using powdered potassium hydroxide in THF at ambient temperature can also effect cleavage of tert-butyl benzoates in excellent yields. organic-chemistry.org Lewis acids, such as zinc bromide in dichloromethane, can also be employed for the chemoselective hydrolysis of tert-butyl esters. researchgate.net

Transesterification, the conversion of one ester to another, is also a feasible transformation. Boron-based catalysts, such as B(C6F5)3, can facilitate the transesterification of tert-butyl esters with other alcohols under mild conditions. rsc.org Additionally, reactions of tert-butyl esters with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate acid chlorides in situ, which can then react with various alcohols to form different esters in high yields. organic-chemistry.org

Table 1: Conditions for Hydrolysis and Transesterification of Tert-butyl Esters

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | Aqueous phosphoric acid | 4-(2-propynylamino)benzoic acid |

| Hydrolysis | Powdered KOH in THF, ambient temperature | 4-(2-propynylamino)benzoic acid |

| Hydrolysis | ZnBr2 in DCM | 4-(2-propynylamino)benzoic acid |

| Transesterification | B(C6F5)3, alcohol | Alkyl 4-(2-propynylamino)benzoate |

| Transesterification | α,α-dichlorodiphenylmethane, SnCl2, alcohol | Alkyl 4-(2-propynylamino)benzoate |

The ester functionality can be reduced to either an aldehyde or a primary alcohol. The reduction of esters to alcohols is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). Weaker reducing agents are required to stop the reduction at the aldehyde stage. While specific examples for the reduction of this compound were not found, general methods for ester reduction are applicable. For instance, the reduction of diesters has been shown to be selective based on the steric and electronic environment of the ester groups. nih.gov

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic and can undergo a variety of reactions.

Acylation: The secondary amine can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. For example, reaction with acetyl chloride would yield Tert-butyl 4-(N-(2-propynyl)acetamido)benzoate.

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. The Friedel-Crafts alkylation, while typically applied to aromatic rings, highlights the general principle of using an alkyl halide in the presence of a Lewis acid to form a new carbon-carbon bond. libretexts.org However, direct alkylation of the amine is more common. The propargylation of secondary amines with propargyl bromide in the presence of a base like calcium carbonate is a known method to introduce an additional propargyl group, forming a tertiary amine. mdpi.com

Carbamoylation: Carbamoylation involves the reaction of the amine with an isocyanate or a carbamoyl chloride to form a urea or a carbamate, respectively. A notable transformation is the carboxylative cyclization of propargylamines with carbon dioxide sources, often catalyzed by silver or gold salts, to produce oxazolidinones. researchgate.net This reaction involves the formation of a carbamate intermediate. researchgate.net Furthermore, carbamates can be used as precursors to tertiary amines through an extrusive alkylation process. nih.gov

Table 2: Reactions of the Secondary Amine Functionality

| Reaction | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-acyl derivative |

| Alkylation | Propargyl bromide, CaCO3 | Tertiary amine |

| Carbamoylation | Isocyanate | Urea derivative |

| Carboxylative Cyclization | CO2 source, Ag or Au catalyst | Oxazolidinone |

The secondary amine can participate in condensation reactions with carbonyl compounds. For instance, condensation reactions between sulfonamides and aldehydes like glyoxal have been studied, leading to the formation of various complex products. mdpi.comnih.gov While this specific substrate is not a sulfonamide, the amine functionality can undergo similar reactions. For example, a three-component coupling reaction between an aldehyde, an alkyne, and an amine can generate propargylic amines. organic-chemistry.org

Applications of Tert Butyl 4 2 Propynylamino Benzoate in Advanced Organic Synthesis

Building Block in Complex Molecular Architectures

The inherent functionalities of Tert-butyl 4-(2-propynylamino)benzoate make it an attractive starting material for the synthesis of complex molecular structures. The propargyl group provides a reactive handle for the introduction of various functionalities through well-established synthetic transformations, while the aminobenzoate core can be further modified or incorporated into larger molecular frameworks.

Research has demonstrated the utility of propargylated aromatic compounds in the construction of supramolecular assemblies and dendrimers. The rigid nature of the aromatic ring combined with the linear geometry of the alkyne allows for the creation of well-defined three-dimensional structures. While specific studies detailing the extensive use of this compound in the total synthesis of natural products are limited, its structural motifs are analogous to intermediates used in the assembly of complex bioactive molecules.

Precursor in Medicinal Chemistry Research

The aminobenzoate scaffold is a common feature in many biologically active compounds. The presence of both an amino group and a carboxylic acid ester in this compound provides two key points for diversification, making it a valuable precursor in medicinal chemistry research.

Scaffold for Heterocyclic Compound Synthesis

The propargyl group in this compound is a versatile precursor for the synthesis of various heterocyclic compounds. Cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allow for the facile construction of 1,2,3-triazole rings. This "click" reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool for drug discovery. By reacting this compound with various organic azides, a library of triazole-containing compounds can be readily synthesized for biological screening.

Furthermore, the alkyne functionality can participate in other cyclization reactions to form different heterocyclic systems, such as pyrroles and quinolines, which are prevalent in many pharmaceuticals. While direct, specific examples for this exact molecule are not extensively documented in publicly available research, the synthetic utility of the propargylamino functionality is well-established for the construction of such heterocyclic scaffolds.

Intermediate in the Preparation of Bioactive Analogs (e.g., Antitumor Drug Intermediates)

The structural components of this compound are found in various classes of bioactive molecules, including potential antitumor agents. For instance, the aminobenzoic acid moiety is a key component of certain kinase inhibitors and tubulin polymerization inhibitors. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under specific conditions to reveal the free acid for further derivatization or to act as a pharmacophore.

| Potential Bioactive Analogs | Relevant Structural Moiety | Therapeutic Target |

| Kinase Inhibitors | 4-Aminobenzoic acid | Protein Kinases |

| Tubulin Polymerization Inhibitors | Aromatic core | Tubulin |

| Anti-inflammatory Agents | Aminobenzoate | Cyclooxygenase (COX) |

Utility in Materials Science and Polymer Chemistry

The dual functionality of this compound also lends itself to applications in materials science and polymer chemistry, where the introduction of specific functional groups can tailor the properties of materials for various applications.

Functionalization of Polymeric Materials via Click Chemistry

The terminal alkyne of the propargyl group makes this compound an ideal candidate for the functionalization of polymers via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the covalent attachment of the aminobenzoate moiety to azide-functionalized polymer backbones under mild conditions.

This post-polymerization modification strategy can be used to introduce new properties to a wide range of polymers. For example, attaching the aminobenzoate group could enhance the thermal stability, alter the solubility, or introduce photoactive properties to the polymer. The tert-butyl ester can also be subsequently hydrolyzed to the carboxylic acid, providing a handle for further functionalization or for creating pH-responsive materials.

| Polymer Type | Functionalization Goal | Potential Application |

| Polystyrene | Introduction of UV-absorbing groups | UV-protective coatings |

| Poly(ethylene glycol) | Attachment of bioactive moieties | Drug delivery systems |

| Polyacrylates | Modification of surface properties | Smart materials |

Monomer in the Synthesis of Specialty Polymers

This compound can also be utilized as a monomer in the synthesis of specialty polymers. The presence of the polymerizable alkyne group allows for its incorporation into polymer chains through various polymerization techniques, such as those used for creating conductive polymers or block copolymers.

The resulting polymers would possess pendant aminobenzoate groups, which could be further modified to tune the polymer's properties. For instance, the synthesis of block copolymers containing segments derived from this monomer could lead to self-assembling materials with interesting nanostructures. While specific examples of homopolymers or copolymers derived solely from this compound are not extensively reported, its potential as a functional monomer is clear based on the reactivity of its constituent groups.

Role in Bioconjugation and Probe Development

This compound serves as a valuable building block in the fields of bioconjugation and chemical probe development. Its utility stems from the presence of a terminal alkyne group, which is a key functional group for engaging in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the covalent ligation of the benzoate (B1203000) derivative to molecules bearing an azide (B81097) functional group under mild, biocompatible conditions.

The core structure of this compound, featuring a para-substituted aminobenzoic acid scaffold, provides a rigid framework that can be further functionalized. The tert-butyl ester offers a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a site for further conjugation or to modify the solubility and pharmacokinetic properties of the final probe. The secondary amine linker provides flexibility and can influence the spatial orientation of the conjugated moieties.

In the development of fluorescent probes, this compound can act as a precursor to more complex molecular architectures. The propargyl group allows for the introduction of a fluorophore that has been modified with an azide group. This modular approach enables the synthesis of a variety of probes with different fluorescent properties for specific imaging applications. For instance, a research group could synthesize a series of azide-containing dyes and use the CuAAC reaction to attach them to the this compound scaffold. The resulting products could then be evaluated for their efficacy as imaging agents for specific biological targets.

While detailed research findings specifically documenting the use of this compound in extensive bioconjugation studies are not widely published, its structural motifs are representative of linkers and building blocks commonly employed in the construction of probes for biological systems. The principles of click chemistry and the functional group tolerance of the CuAAC reaction support its potential for these applications.

Below is an interactive data table summarizing the key molecular features of this compound relevant to its application in bioconjugation and probe development.

| Feature | Description | Relevance in Bioconjugation and Probe Development |

| Terminal Alkyne | A carbon-carbon triple bond at the end of the propargyl group. | Enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for efficient and specific ligation to azide-containing molecules (e.g., biomolecules, fluorophores). |

| tert-Butyl Ester | A bulky ester protecting group for the carboxylic acid. | Prevents unwanted side reactions of the carboxylic acid during synthesis and can be selectively removed to unmask the acid for further functionalization or to alter the probe's properties. |

| Aminobenzoate Core | A para-substituted aromatic amine and carboxylic acid derivative. | Provides a rigid and defined scaffold for the spatial arrangement of conjugated components. The aromatic ring can also contribute to the photophysical properties of a final probe. |

| Secondary Amine Linker | An -NH- group connecting the aromatic ring and the propargyl group. | Offers a degree of conformational flexibility and can be a site for further chemical modification if desired. |

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Tert-butyl 4-(2-propynylamino)benzoate. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms within the molecule can be determined.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the propargyl group protons (the methylene (B1212753) and terminal alkyne protons), the amine proton, and the protons of the tert-butyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would confirm the presence of these functional groups and their relative positions.

¹³C NMR Spectroscopy complements the proton data by providing insights into the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the benzene (B151609) ring, the ester carbonyl carbon, the carbons of the tert-butyl group, and the carbons of the propargyl group (methylene and acetylenic carbons).

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be utilized to establish correlations between protons and carbons, further confirming the structural assignment. COSY spectra would reveal proton-proton couplings, while HSQC spectra would correlate directly bonded proton and carbon atoms.

At present, specific experimental ¹H and ¹³C NMR data for this compound is not available in publicly accessible scientific literature.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 8.0 | Doublet, Doublet |

| NH | Variable | Singlet (broad) |

| CH₂ (propargyl) | ~4.0 | Doublet |

| CH (alkyne) | ~2.2 | Triplet |

| C(CH₃)₃ | ~1.5 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165 - 175 |

| Aromatic C | 110 - 155 |

| C (alkyne) | 70 - 90 |

| CH (alkyne) | 70 - 90 |

| C(CH₃)₃ (quaternary) | 80 - 90 |

| CH₂ (propargyl) | 30 - 40 |

| C(CH₃)₃ (methyl) | 25 - 35 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This data is essential for confirming the identity of the synthesized compound.

Specific high-resolution mass spectrometry data for this compound is not currently available in published scientific literature.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, key expected absorptions would include:

N-H stretching of the secondary amine.

C≡C-H stretching of the terminal alkyne.

C≡C stretching of the alkyne.

C=O stretching of the ester group.

C-O stretching of the ester.

Aromatic C=C stretching.

C-H stretching from the aromatic, alkyl, and alkynyl groups.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary vibrational information. Certain vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, such as the C≡C triple bond stretch.

Detailed experimental FT-IR and Raman spectra for this compound have not been found in the reviewed scientific literature.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| ≡C-H Stretch | ~3300 | ~3300 |

| C-H (sp³) Stretch | 2850 - 3000 | 2850 - 3000 |

| C≡C Stretch | 2100 - 2260 | 2100 - 2260 |

| C=O Stretch | 1700 - 1730 | 1700 - 1730 |

| C=C (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch | 1100 - 1300 | 1100 - 1300 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

There are currently no published X-ray crystal structures for this compound in the scientific literature.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. A suitable reversed-phase HPLC method could be developed to determine the purity of a sample of this compound. By using a UV detector, the analyte can be monitored as it elutes from the column, and the peak area can be used to quantify its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. This compound could potentially be analyzed by GC-MS to assess its purity and identify any volatile impurities. The mass spectrometer provides fragmentation patterns that can aid in the structural confirmation of the compound.

Computational and Theoretical Studies on Tert Butyl 4 2 Propynylamino Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic properties of molecules. For Tert-butyl 4-(2-propynylamino)benzoate, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its three-dimensional structure and electronic characteristics. scispace.com

These calculations begin with geometry optimization to find the most stable arrangement of atoms, corresponding to the minimum energy conformation. From this optimized structure, a wealth of information can be derived. Vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra. scispace.com

A key aspect of DFT analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a large gap suggests high stability, while a small gap implies higher reactivity. nih.govresearchgate.net For aniline (B41778) derivatives, the HOMO is often localized on the nitrogen atom and the aromatic ring, with the LUMO situated on the carbon atoms of the ring. researchgate.netnih.gov

Further analyses, such as Molecular Electrostatic Potential (MEP) mapping, reveal the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can provide insights into intramolecular charge transfer and stabilizing interactions within the molecule. nih.gov

Table 1: Predicted Quantum Chemical Descriptors for this compound using DFT

| Descriptor | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (Egap) | ~ 4.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Molecular polarity |

| Ionization Potential | ~ 6.0 eV | Energy required to remove an electron |

| Electron Affinity | ~ 1.5 eV | Energy released when an electron is added |

Note: The values presented are hypothetical and based on typical results for similar aromatic amine derivatives calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values would require specific calculations for the title compound.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out potential reaction pathways and understanding the underlying mechanisms. For this compound, theoretical studies can predict its reactivity based on its functional groups. The propargylamine (B41283) moiety is particularly reactive and can undergo various transformations, including A³ (aldehyde-alkyne-amine) coupling reactions, cyclizations, and isomerizations. researchgate.netmdpi.com

By modeling the interaction of the molecule with potential reactants, researchers can map the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. DFT calculations are used to determine the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is the energy difference between the reactants and the transition state.

For instance, theoretical models could investigate the mechanism of metal-catalyzed cyclization of the propargylamine group to form heterocyclic structures like quinolines. mdpi.com Such calculations would identify the coordination of the metal catalyst to the alkyne, subsequent intramolecular attack, and the final product formation, elucidating each step's energetics. mdpi.com Transition State Theory (TST) can then be used in conjunction with the calculated activation energies to estimate reaction rate constants, providing a quantitative prediction of reaction kinetics.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of this compound, particularly around the rotatable bonds of the propargyl and tert-butyl groups, means it can exist in multiple conformations. Understanding this conformational landscape is crucial as the molecule's shape can dictate its reactivity and interactions.

Conformational analysis typically begins with a broad search using computationally inexpensive methods like Molecular Mechanics (MM), which uses classical force fields (e.g., OPLS4) to rapidly evaluate the energies of thousands of possible conformations. chemrxiv.org This initial scan identifies a set of low-energy candidate structures. These candidates are then subjected to more accurate geometry optimization using DFT to refine their structures and relative energies.

To study the dynamic behavior of the molecule in a solvent, Molecular Dynamics (MD) simulations are employed. chemrxiv.orgchemrxiv.org In an MD simulation, the motion of every atom in the molecule, along with surrounding solvent molecules, is calculated over time by solving Newton's equations of motion. rsc.orgresearchgate.net This provides a detailed movie of the molecule's behavior, showing how it folds, flexes, and interacts with its environment. From these simulations, researchers can determine the most populated conformational states, the free energy barriers between them, and how the solvent influences the conformational equilibrium. chemrxiv.orgresearchgate.net

Table 2: Computational Methods for Conformational Analysis

| Method | Purpose | Information Gained |

| Molecular Mechanics (MM) | Initial broad search for stable conformers. | Identification of a large set of low-energy candidate structures. |

| Density Functional Theory (DFT) | Accurate energy calculation and geometry optimization of candidate conformers. | Precise relative energies and optimized geometries of the most stable conformers. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time in a solvent environment. | Dynamic behavior, conformational flexibility, solvent effects, and free energy landscapes. |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their reactivity or biological activity. The goal is to develop a mathematical equation that can predict the activity of new, untested compounds.

To build a QSAR model for a series of compounds related to this compound, a set of molecular descriptors would first be calculated for each molecule. These descriptors are numerical representations of the molecule's properties and can be categorized as:

Electronic: Derived from DFT, such as HOMO/LUMO energies, dipole moment, and atomic charges.

Topological: Based on the 2D graph of the molecule, describing its size, shape, and branching.

Physicochemical: Properties like logP (lipophilicity) and molar refractivity.

Once a database of molecules with known reactivities and calculated descriptors is assembled, statistical methods like multiple linear regression or machine learning algorithms (e.g., support vector machines) are used to find the best correlation between the descriptors and the observed activity. nih.gov The resulting QSAR model can then be used to predict the reactivity of this compound and to guide the design of new derivatives with enhanced or suppressed reactivity. nih.gov

In Silico Screening for Novel Reactivity Pathways

In silico screening leverages computational power to explore new chemical possibilities before they are tested in the laboratory. The theoretical models and understanding gained from the previously described methods form the basis for this high-throughput computational screening.

For this compound, this could involve several approaches. For example, a library of potential reactants (e.g., various aldehydes, amines, or catalysts) could be computationally "reacted" with the target molecule. DFT calculations could be used to rapidly estimate the activation energies for these potential reactions. Reactions with predicted low activation barriers would be flagged as promising candidates for experimental investigation.

Alternatively, if a QSAR model for a specific type of reactivity has been developed (as in section 6.4), a virtual library of derivatives of this compound could be created by systematically modifying its structure. The QSAR model would then be applied to predict the reactivity of each new virtual compound, allowing researchers to screen thousands of potential molecules and prioritize the synthesis of only the most promising ones. This in silico approach accelerates the discovery of novel reactions and molecules by focusing experimental efforts where they are most likely to succeed.

Future Directions and Emerging Research Areas

Development of Enantioselective Synthetic Routes

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical and fine chemical manufacturing. nih.govnih.gov For Tert-butyl 4-(2-propynylamino)benzoate, the development of enantioselective synthetic routes is a critical area of future research. The chirality at the secondary amine can significantly influence the biological activity and material properties of its derivatives.

Current research in asymmetric synthesis offers several promising avenues. Biocatalysis, utilizing enzymes such as ω-transaminases, imine reductases, and amine dehydrogenases, presents a green and highly selective approach to producing chiral amines. nih.govmdpi.com These enzymatic methods operate under mild conditions and can offer exceptional enantioselectivity. hims-biocat.eu Another burgeoning strategy involves the use of chiral catalysts, such as BINOL-based chiral phosphoric acids, which have shown efficacy in the asymmetric synthesis of functionalized chiral propargylamines. organic-chemistry.orgbohrium.com The development of bespoke catalysts tailored for the specific steric and electronic properties of this compound precursors could lead to highly efficient and scalable enantioselective syntheses.

| Synthetic Approach | Key Features | Potential Advantages for this compound |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., transaminases, imine reductases) | High enantioselectivity, mild reaction conditions, environmentally benign. |

| Chiral Phosphoric Acid Catalysis | Employs organocatalysts for asymmetric induction | Broad substrate scope, operational simplicity, potential for scalability. organic-chemistry.org |

| Transition Metal Catalysis | Utilization of chiral metal-ligand complexes | High catalytic turnover, potential for diverse transformations. |

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.org Future synthetic routes towards this compound are expected to incorporate these principles extensively.

One key area is the use of alternative, more environmentally benign solvents to replace traditional volatile organic compounds. rsc.orgrsc.org Studies have shown the efficacy of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentylmethyl ether (CPME), and dimethyl carbonate (DMC) in related chemical transformations. researchgate.net Furthermore, solvent-free reaction conditions, often facilitated by techniques such as ball milling, represent a significant step towards sustainable synthesis. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) is another powerful tool in green chemistry. scispace.combenthamdirect.com This technology can dramatically reduce reaction times, improve yields, and enhance selectivity by enabling rapid and uniform heating. nih.govresearcher.life The application of microwave irradiation to the synthesis of this compound could lead to more efficient and environmentally friendly production methods.

| Green Chemistry Approach | Description | Expected Benefits |

|---|---|---|

| Alternative Solvents | Replacement of hazardous solvents with greener alternatives (e.g., 2-MeTHF, CPME). rsc.orgresearchgate.net | Reduced environmental impact and improved safety. |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium, often using techniques like ball milling. organic-chemistry.org | Elimination of solvent waste and potential for simplified workup. |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate chemical reactions. scispace.comnih.gov | Faster reaction rates, higher yields, and reduced energy consumption. |

Integration into Continuous Flow Reaction Systems

Continuous flow chemistry is revolutionizing the pharmaceutical and fine chemical industries by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. contractpharma.comseqens.comchemh.com The integration of the synthesis of this compound into continuous flow systems is a logical and promising future direction.

Discovery of Novel Catalytic Transformations

The unique combination of a terminal alkyne and a secondary amine in this compound makes it an ideal substrate for a wide range of catalytic transformations. Future research will undoubtedly focus on discovering and developing novel catalytic reactions that exploit the reactivity of these functional groups.

The terminal alkyne is particularly amenable to metal-catalyzed reactions. nih.govresearchgate.net Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a well-established method for forming C-C bonds. tandfonline.comnih.govwikipedia.orglibretexts.org Further exploration of other metal-catalyzed transformations, such as hydroalkynylation, dimerization, and cycloaddition reactions, could lead to the synthesis of a diverse array of complex molecules from this versatile building block. nih.govrsc.orgmdpi.com

Photocatalysis is another rapidly advancing field that holds immense potential. numberanalytics.comresearchgate.net By harnessing the energy of visible light, photocatalysis can facilitate unique chemical transformations under mild conditions, often with high selectivity. nih.govrsc.orgnumberanalytics.com Investigating the photocatalytic reactions of this compound could open up new synthetic pathways that are inaccessible through traditional thermal methods.

Design of Next-Generation Functional Materials

The structural features of this compound make it an attractive monomer for the synthesis of advanced functional materials. The propargylamine (B41283) moiety is a versatile building block for the construction of various heterocyclic compounds, such as pyrroles and quinolines, which are prevalent in biologically active molecules and functional materials. rsc.orgacs.orgresearchgate.netresearchgate.netunair.ac.id

The terminal alkyne group is a key component in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages. This reaction can be used to synthesize polymers, dendrimers, and other macromolecules with precisely controlled architectures and functionalities. Furthermore, the development of chiral propargylamine-based covalent organic frameworks (COFs) highlights the potential for creating highly ordered, porous materials with applications in asymmetric catalysis and separations. researchgate.net The incorporation of this compound into such materials could lead to the development of next-generation catalysts, sensors, and optoelectronic devices.

Q & A

Q. How to ensure reproducibility in cross-disciplinary studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.